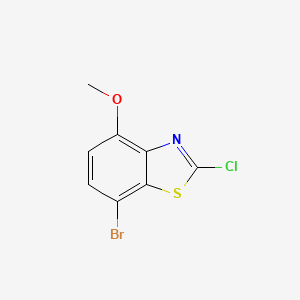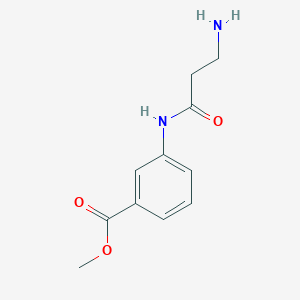![molecular formula C17H16NNaO3 B2370625 3-[(Difenilmetil)carbamoil]propanoato de sodio CAS No. 2126161-32-6](/img/structure/B2370625.png)
3-[(Difenilmetil)carbamoil]propanoato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-[(diphenylmethyl)carbamoyl]propanoate: is a synthetic compound known for its potential therapeutic and environmental applications. It is characterized by its molecular formula C17H16NNaO3 and a molecular weight of 305.309.
Aplicaciones Científicas De Investigación
Sodium 3-[(diphenylmethyl)carbamoyl]propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as a biochemical tool for studying enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-[(diphenylmethyl)carbamoyl]propanoate typically involves the reaction of diphenylmethylamine with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom of the chloropropanoic acid, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Sodium 3-[(diphenylmethyl)carbamoyl]propanoate may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-[(diphenylmethyl)carbamoyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, oxidized derivatives.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Mecanismo De Acción
The mechanism of action of Sodium 3-[(diphenylmethyl)carbamoyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Sodium 3-[(diphenylmethyl)carbamoyl]propanoate can be compared with other similar compounds, such as:
Sodium 3-[(phenylmethyl)carbamoyl]propanoate: Similar structure but with a phenyl group instead of a diphenylmethyl group.
Sodium 3-[(methyl)carbamoyl]propanoate: Lacks the aromatic rings, resulting in different chemical properties and reactivity.
Sodium 3-[(diphenylmethyl)carbamoyl]butanoate: Similar structure but with an additional carbon in the propanoate chain.
The uniqueness of Sodium 3-[(diphenylmethyl)carbamoyl]propanoate lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
sodium;4-(benzhydrylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3.Na/c19-15(11-12-16(20)21)18-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,17H,11-12H2,(H,18,19)(H,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHGDKQPGRCCQI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate](/img/structure/B2370543.png)

![(Z)-N'-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2370546.png)

![N-(3-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2370548.png)
![N-[(2-fluorophenyl)methyl]-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2370549.png)


![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2370555.png)

![N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370558.png)


![1-[(4-Fluorophenyl)carbamoyl]-3-fluorosulfonyloxybenzene](/img/structure/B2370565.png)
